molecular formula C15H21N3O2S B2399344 Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate CAS No. 497060-76-1

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate

Cat. No.: B2399344
CAS No.: 497060-76-1
M. Wt: 307.41
InChI Key: LASLEJLXLGRLIE-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H21N3O2S. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually involve stirring the reaction mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The benzylcarbamothioyl group may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate is unique due to the presence of the benzylcarbamothioyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activities compared to other piperazine derivatives .

Properties

IUPAC Name

ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-2-20-15(19)18-10-8-17(9-11-18)14(21)16-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASLEJLXLGRLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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